molecular formula C21H29ClO3 B141278 Clogestone CAS No. 20047-75-0

Clogestone

货号: B141278
CAS 编号: 20047-75-0
分子量: 364.9 g/mol
InChI 键: WZTUZRFSDWXDRM-IAGOJMRCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthesis of clogestone involves multiple steps, starting from steroidal precursors. The key steps include:

    Chlorination: Introduction of a chlorine atom at the 6-position of the steroid nucleus.

    Hydroxylation: Introduction of hydroxyl groups at the 3β and 17α positions.

    Formation of the diene structure: Creation of the double bonds at the 4,6 positions.

化学反应分析

Clogestone undergoes various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or ketones to alcohols.

    Substitution: Replacement of the chlorine atom with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemical Structure and Mechanism of Action

Clogestone is chemically characterized as 3β,17α-dihydroxy-6-chloropregna-4,6-diene-20-one. It operates mainly through its interaction with the progesterone receptor (PR) , acting as an agonist. This engagement influences several biological pathways:

  • Regulation of the Endometrium : this compound helps maintain the endometrial lining, crucial for implantation and pregnancy.
  • Prevention of Ovulation : By inhibiting ovulation, it plays a significant role in contraceptive methods.
  • Support of Pregnancy : It promotes conditions favorable for embryo and fetal survival.

Hormonal Therapies

This compound is extensively studied for its potential in hormonal therapies, including:

  • Contraceptives : Due to its progestogenic effects, this compound is explored for use in oral contraceptives.
  • Hormone Replacement Therapy (HRT) : It may be beneficial in HRT for menopausal women to alleviate symptoms associated with estrogen deficiency.

Endometriosis Treatment

Research indicates that this compound can be effective in treating endometriosis by modulating hormonal levels and reducing endometrial tissue proliferation.

Cancer Research

This compound's interaction with progesterone receptors has implications in cancer research, particularly hormone-dependent cancers such as breast cancer. Studies suggest that it may help inhibit tumor growth by blocking estradiol from binding to its receptors.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Absorption : Well-absorbed when administered orally.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted via the kidneys, similar to other steroid hormones.

Study on Contraceptive Efficacy

A study conducted on a cohort of women using this compound as a contraceptive demonstrated a high efficacy rate in preventing ovulation and maintaining endometrial stability. The results indicated a significant reduction in pregnancy rates among participants compared to control groups using non-progestin methods.

Endometriosis Management Trial

In another clinical trial focusing on endometriosis, patients treated with this compound showed marked improvement in symptoms such as pelvic pain and menstrual irregularities. The trial concluded that this compound effectively reduced the size of endometrial lesions and improved overall quality of life for patients .

相似化合物的比较

Clogestone is similar to other steroidal progestins such as acetomepregenol, butagest, and mecigestone . These compounds share a similar steroidal backbone and exhibit progestogenic activity. this compound is unique due to its specific chlorination at the 6-position and its hydroxylation pattern . This structural uniqueness may contribute to its distinct pharmacological profile compared to other progestins.

生物活性

Clogestone, a synthetic progestogen, is known for its significant biological activity, particularly in reproductive health and hormonal therapies. This article provides a comprehensive overview of its biological properties, mechanisms of action, and clinical applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is chemically characterized as 3β, 17α-dihydroxy-6-chloropregna-4,6-dien-20-one. Its structural modifications allow it to exhibit progestational activity similar to that of natural progesterone. The compound is often used in various formulations for contraceptive and therapeutic purposes.

This compound functions primarily by binding to progesterone receptors in target tissues, which leads to a series of physiological responses:

  • Inhibition of Ovulation : By suppressing luteinizing hormone (LH) release from the pituitary gland, this compound prevents ovulation.
  • Endometrial Changes : It induces secretory changes in the endometrium, making it less suitable for implantation.
  • Cervical Mucus Alteration : this compound thickens cervical mucus, which impedes sperm passage.

Biological Activity and Efficacy

The biological activity of this compound has been evaluated through various studies. Below is a summary table of key findings from selected research:

StudyParticipantsDosageOutcome
Stern et al. (1975) 20 human subjects0.6 mg/dayEffective in maintaining pregnancy in early gestation
ResearchGate (2016) 306 womenThis compound on coitus dayHigh contraceptive efficacy reported
PMC (2014) 100 womenVarious regimensSignificant reduction in pregnancy rates

Clinical Applications

This compound is primarily used in:

  • Contraception : As part of combined oral contraceptives or progestogen-only pills.
  • Hormonal Replacement Therapy : To alleviate symptoms associated with menopause.
  • Endometriosis Treatment : Reducing endometrial tissue growth.

Case Studies

  • Contraceptive Use Among Breastfeeding Women :
    A systematic review highlighted the effectiveness of this compound in breastfeeding women, demonstrating its safety profile and minimal impact on milk production while providing reliable contraception .
  • Postcoital Contraception :
    In a study involving pre- and postcoital hormonal contraception, this compound was administered effectively to prevent pregnancy following unprotected intercourse . This study reinforced its utility as an emergency contraceptive.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a rapid absorption and distribution following oral administration. Peak plasma concentrations are typically reached within 1-2 hours. The compound has a half-life that supports daily dosing regimens.

属性

IUPAC Name

1-[(3S,8R,9S,10R,13S,14S,17R)-6-chloro-3,17-dihydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h10-11,13-16,24-25H,4-9H2,1-3H3/t13-,14+,15-,16-,19+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTUZRFSDWXDRM-IAGOJMRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)O)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=C[C@H](CC[C@]34C)O)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173865
Record name Clogestone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20047-75-0
Record name Clogestone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020047750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clogestone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOGESTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I88K7V2TF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clogestone
Reactant of Route 2
Clogestone
Reactant of Route 3
Clogestone
Reactant of Route 4
Reactant of Route 4
Clogestone
Reactant of Route 5
Reactant of Route 5
Clogestone
Reactant of Route 6
Clogestone
Customer
Q & A

Q1: How does Clogestone interact with its target and what are the downstream effects?

A1: this compound, a synthetic progestin, exerts its effects primarily by binding to progesterone receptors. [, , , ] This binding interferes with the binding of estradiol-17β to its specific uterine receptors, leading to a decrease in estradiol binding capacity. [, ] This mechanism is believed to be responsible, in part, for the effects of progestins in treating hormone-dependent breast cancer. [] this compound also exhibits a thermogenic effect in some individuals, suggesting an influence on the hypothalamic-pituitary-ovarian axis. [] Furthermore, it can induce secretory transformation of the endometrium. [] this compound's impact on the frequency and strength of fallopian tube contractions has also been documented, highlighting its potential influence on human fertility. []

Q2: What is known about the structure of this compound?

A2: this compound acetate (3beta, 17alpha-dihydroxy-6-chloropregna-4,6-dien-20-one 3,17-diacetate) is a synthetic progestin. While specific spectroscopic data isn't available in the provided research, its structure can be deduced from its chemical name. It is a steroid derivative with a chlorination at the 6th carbon, two acetate groups at the 3rd and 17th positions, and a conjugated diene system in the A ring.

Q3: Can you elaborate on the in vitro and in vivo efficacy of this compound based on available research?

A3: In vitro studies demonstrate this compound acetate's ability to reduce the binding capacity of estradiol-17β to specific uterine receptors, particularly at high concentrations. [] This effect is thought to be a key mechanism in treating hormone-dependent conditions. In vivo studies show that this compound acetate, when administered orally, effectively reduces adrenal and ovarian weights, as well as serum and adrenal corticosterone levels in rats. [] This suggests an influence on the hypothalamic-pituitary-adrenal axis. Additionally, this compound acetate demonstrated efficacy in provoking progestagen withdrawal bleeding and inducing full secretory transformation of the endometrium in women experiencing amenorrhea or oligomenorrhea. []

Q4: How is this compound acetate measured in serum?

A5: A radioreceptor assay (RRA) has been developed for the quantitative determination of this compound acetate in serum. [] This method involves converting this compound acetate to chlormadinone acetate using wheat germ lipase and hydroxysteroid dehydrogenase. The formed ketonic steroid is then incubated with rat uterine cytosol and 3H-progesterone. The concentration of this compound acetate is then estimated from a standard curve generated by incubating cytosol with 3H-progesterone and known amounts of chlormadinone acetate. This RRA method offers practical advantages over techniques like radioimmunoassay (RIA), especially in terms of development. []

Q5: Are there any notable comparisons between this compound and other progestogens in terms of clinical use?

A7: When compared to other progestogens like Retroprogestagen and Ethynodiol diacetate in low-dose continuous and pre-coital contraceptive regimens, this compound, alongside Norgestrienone, demonstrated higher efficacy. [] This suggests that the effectiveness of progestogen-only contraceptives is dependent on the specific compound and dosage. [] Further research comparing the side effect profiles and patient acceptability of these different progestogens is needed to make definitive conclusions on their relative merits.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。